3-Formylbenzenesulfonyl fluoride
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Overview
Description
3-Formylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H5FO3S. It has gained significant attention among researchers due to its unique properties and potential implications in various fields of research and industry. This compound is characterized by the presence of a formyl group (-CHO) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
3-Formylbenzenesulfonyl fluoride is a type of sulfonyl fluoride (SF) compound . SF compounds have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . For example, they have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily proteins. Due to the relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, SF electrophiles can selectively interact with specific amino acids or proteins . This interaction can lead to the inactivation of these enzymes, resulting in the development of SF-type protease inhibitors .
Biochemical Pathways
It is known that sf compounds can react with active site amino acids to inactivate enzymes . This suggests that this compound may affect various biochemical pathways by inhibiting the activity of certain enzymes.
Pharmacokinetics
It is known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs This suggests that this compound may have good stability and potentially favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the action of this compound is primarily the inhibition of enzyme activity through its interaction with active site amino acids . This can lead to various molecular and cellular effects, depending on the specific enzymes that are targeted.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption, distribution, and excretion of fluoride . Additionally, the presence of other chemicals in the environment can potentially interact with this compound and affect its action.
Biochemical Analysis
Biochemical Properties
3-Formylbenzenesulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. Sulfonyl fluorides have been found to be privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. Fluoride, a component of the compound, is known to have various effects on cells. For instance, it has been found to inhibit glycolysis at the cellular energetics level . It also alters dentinogenesis, thereby affecting tooth enamel formation .
Molecular Mechanism
It is known that the compound’s sulfonyl fluoride group can interact with target proteins directly or via an intermediate . This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that fluoride, a component of the compound, can cause cellular apoptosis over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High fluoride levels have been found to cause a decline in learning and memory in mice
Metabolic Pathways
Fluoride, a component of the compound, is known to interfere with amino acids metabolism, potentially impacting the tricarboxylic acid (TCA) cycle .
Transport and Distribution
It is known that fluoride, a component of the compound, can cross the hematoencephalic barrier and settle in various brain regions .
Subcellular Localization
It is known that fluoride, a component of the compound, can settle in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylbenzenesulfonyl fluoride can be achieved through various methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . This process typically involves a chlorine–fluorine exchange reaction, where arenesulfonyl chloride is treated with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Formylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the sulfonyl fluoride group, this compound can participate in nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The formyl group can also participate in condensation reactions with compounds containing active methylene groups to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.
Oxidation: Formation of 3-carboxybenzenesulfonyl fluoride.
Reduction: Formation of 3-hydroxybenzenesulfonyl fluoride.
Scientific Research Applications
3-Formylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form covalent bonds with specific amino acids makes it useful in the study of enzyme mechanisms and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Used in radiolabeling for PET imaging.
Uniqueness
3-Formylbenzenesulfonyl fluoride is unique due to its combination of a formyl group and a sulfonyl fluoride group, which provides a distinct reactivity profile. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-formylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQABFRYSIGLHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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